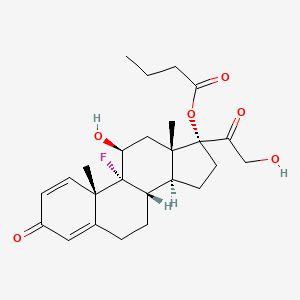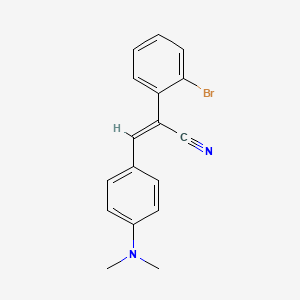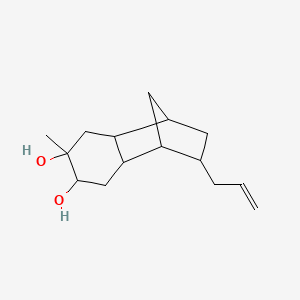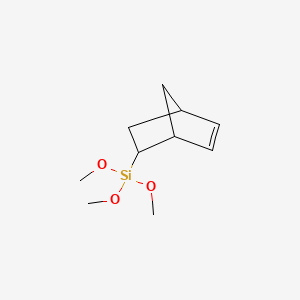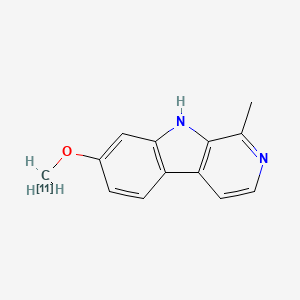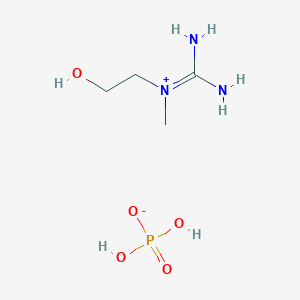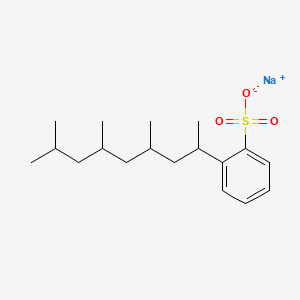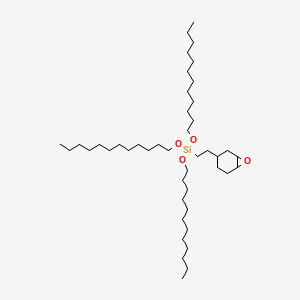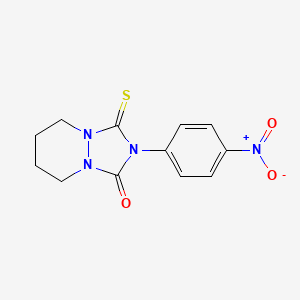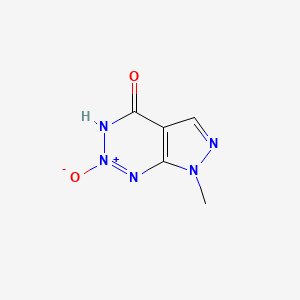
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol is a complex organic compound with a unique structure It contains multiple functional groups, including a bromine atom, nitro groups, an azo linkage, a naphthyl group, and a butoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol typically involves multiple steps:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Diazotization: The nitrated product is then subjected to diazotization to form a diazonium salt.
Azo Coupling: The diazonium salt reacts with 1-naphthylamine to form the azo compound.
Alkylation: The azo compound is then alkylated with 3-butoxypropan-2-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azo linkage can undergo reduction to release active intermediates, which can then interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-((2-Chloro-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol
- 1-((4-((2-Fluoro-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol
Uniqueness
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of functional groups in this compound provides a distinct set of chemical and biological properties compared to its analogs.
Properties
CAS No. |
73384-73-3 |
|---|---|
Molecular Formula |
C23H24BrN5O6 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-butoxypropan-2-ol |
InChI |
InChI=1S/C23H24BrN5O6/c1-2-3-10-35-14-16(30)13-25-20-8-9-21(18-7-5-4-6-17(18)20)26-27-23-19(24)11-15(28(31)32)12-22(23)29(33)34/h4-9,11-12,16,25,30H,2-3,10,13-14H2,1H3 |
InChI Key |
MUTUMPWEUGWUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


